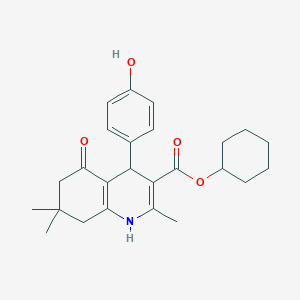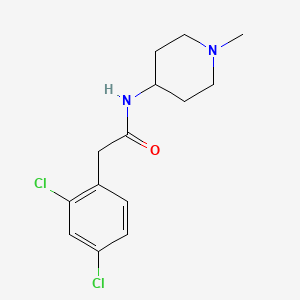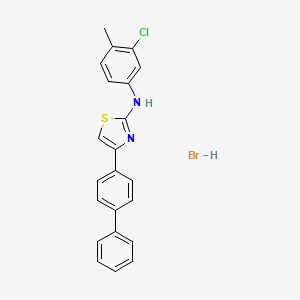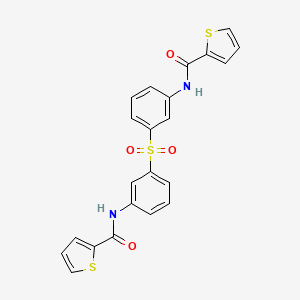![molecular formula C20H21NO2 B5142324 8-[4-(3-methylphenoxy)butoxy]quinoline](/img/structure/B5142324.png)
8-[4-(3-methylphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(3-methylphenoxy)butoxy]quinoline, also known as MPBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood. However, it has been proposed that 8-[4-(3-methylphenoxy)butoxy]quinoline exerts its therapeutic effects by modulating various signaling pathways and cellular processes such as the NF-κB pathway, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
8-[4-(3-methylphenoxy)butoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells. Additionally, 8-[4-(3-methylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-[4-(3-methylphenoxy)butoxy]quinoline in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is that the mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future research on 8-[4-(3-methylphenoxy)butoxy]quinoline could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could explore the potential use of 8-[4-(3-methylphenoxy)butoxy]quinoline in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the development of more efficient synthesis methods for 8-[4-(3-methylphenoxy)butoxy]quinoline could improve its availability for scientific research.
Méthodes De Synthèse
8-[4-(3-methylphenoxy)butoxy]quinoline can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 4-bromobutyl bromide to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to yield 8-[4-(3-methylphenoxy)butoxy]quinoline. The purity of the compound can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
8-[4-(3-methylphenoxy)butoxy]quinoline has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
8-[4-(3-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-7-4-10-18(15-16)22-13-2-3-14-23-19-11-5-8-17-9-6-12-21-20(17)19/h4-12,15H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXFJVRYBWBFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3-Methylphenoxy)butoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)


![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)
![2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)

![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5142311.png)
![methyl 2-{[3-(3,4-dimethoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5142341.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)